molecular formula C26H23N3O B2799518 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-27-0

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

カタログ番号: B2799518
CAS番号: 901021-27-0
分子量: 393.49
InChIキー: LXVLPXQYVKDCCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (hereafter referred to as the target compound) is a pyrazoloquinoline derivative characterized by three key substituents:

  • A 3,4-dimethylphenyl group at position 1 of the pyrazole ring.
  • A 4-methoxyphenyl group at position 2.
  • A methyl group at position 8 of the quinoline ring.

The target compound’s substituents are electron-donating (methyl and methoxy groups), which may influence its electronic properties, solubility, and binding affinity compared to analogs with electron-withdrawing groups.

特性

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-16-5-12-24-22(13-16)26-23(15-27-24)25(19-7-10-21(30-4)11-8-19)28-29(26)20-9-6-17(2)18(3)14-20/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVLPXQYVKDCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural and Substituent Variations

The following table highlights structural differences between the target compound and similar pyrazolo[4,3-c]quinoline derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Notes
Target Compound 1: 3,4-dimethylphenyl; 3: 4-methoxyphenyl; 8: methyl C₂₆H₂₃N₃O 393.48* Electron-donating groups may enhance lipophilicity and metabolic stability.
1-(4-Chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline 1: 4-Cl-phenyl; 3: 3-methoxyphenyl; 8: F C₂₃H₁₅ClFN₃O 403.84 Electronegative substituents (Cl, F) may increase HOMO/LUMO energy gaps .
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline 5: 4-methylbenzyl; 3: phenyl; 8: methyl C₂₆H₂₃N₃ 353.48 Benzyl substitution at position 5 may sterically hinder target interactions.
8-Ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline 8: ethoxy; 3: 4-methoxyphenyl; 5: 3-methylbenzyl C₂₉H₂₇N₃O₂ 449.55 Ethoxy group enhances solubility; 3-methylbenzyl may alter π-π stacking interactions.

*Molecular weight estimated based on structural analogs.

Electronic and Physical Properties

  • Electron-Donating vs. Withdrawing Groups : The target compound’s methyl and methoxy substituents are electron-donating, which may lower its HOMO/LUMO energy levels compared to CF₃-containing analogs. This could reduce its oxidative stability but improve binding to hydrophobic enzyme pockets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。